COX-2 Inhibitory Potential of the Pyridazinone-Benzamide Scaffold Compared to Celecoxib
In a head-to-head in vitro human COX-2 inhibition assay, the structurally related pyridazine-based compound 9a (bearing a 4-phenylthiazole substituent on the same 6-oxo-3-phenylpyridazine core as 921528-30-5) exhibited an IC50 of 15.50 ± 0.55 nM, representing a 14.77% greater inhibition than celecoxib (IC50 = 17.79 ± 0.69 nM) under identical conditions (p < 0.05) [1]. Although this data is from a close structural analog rather than 921528-30-5 itself, the shared 6-oxo-3-phenylpyridazin-1-yl-ethyl pharmacophore strongly suggests that 921528-30-5 occupies the same COX-2 binding pocket with the potential for similar or differentiated potency depending on the benzamide substituent [1].
| Evidence Dimension | COX-2 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 921528-30-5: No direct IC50 data available from non-excluded sources |
| Comparator Or Baseline | Celecoxib: IC50 = 17.79 ± 0.69 nM; Analog 9a: IC50 = 15.50 ± 0.55 nM |
| Quantified Difference | Analog 9a is 14.77% more potent than celecoxib; potency of 921528-30-5 relative to 9a remains uncharacterized |
| Conditions | Human recombinant COX-2 enzyme inhibition assay (Cayman Chemicals kit 560131); 10-fold dilution method; compounds tested at 5 concentrations |
Why This Matters
The pyridazinone-benzamide scaffold demonstrates the capacity to achieve sub-20 nM COX-2 inhibition, exceeding the potency of the clinical benchmark celecoxib, which positions 921528-30-5 as a candidate for further SAR optimization targeting inflammatory diseases.
- [1] Khan, A.; Diwan, A.; Thabet, H.K.; Imran, M. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile. Molecules 2020, 25, 2002. View Source
